

Isatoic Anhydride: A Comprehensive Technical Guide to its Solubility in Organic Solvents

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Compound of Interest

Compound Name: Isatoic Anhydride

Cat. No.: B133585

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For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility in drug development is notable, acting as a precursor for quinazoline and isoquinoline derivatives, which are scaffolds of significant medicinal importance, as well as in the manufacturing of anticonvulsants and central nervous system agents.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth analysis of the solubility of **isatoic anhydride** in a range of common organic solvents, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Quantitative Solubility Data

The solubility of **isatoic anhydride** is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the cohesive energy density.[4] A systematic study by Tian et al. (2020) provides extensive data on the mole fraction solubility of **isatoic anhydride** in twelve pure solvents at temperatures ranging from 288.15 K to 328.15 K.[4] The data consistently shows that solubility increases with temperature across all tested solvents.[4][5]

Below is a summary of the mole fraction solubility (x_1) of **isatoic anhydride** at two representative temperatures, 298.15 K (25 °C) and 318.15 K (45 °C), extracted from the aforementioned study.

Solvent	Mole Fraction Solubility (x_1) at 298.15 K	Mole Fraction Solubility (x_1) at 318.15 K
Methanol	0.00317	0.00754
Ethanol	0.00283	0.00672
1-Propanol	0.00369	0.00831
Isopropyl alcohol	0.00269	0.00623
Methyl acetate	0.00420	0.00912
Ethyl acetate	0.00704	0.0145
Propyl acetate	-	-
Isopropyl acetate	-	-
Acetone	0.00704	0.0145
2-Butanone	-	-
Acetonitrile	0.0115	0.0221
1,4-Dioxane	0.0269	0.0512

Note: Data for propyl acetate, isopropyl acetate, and 2-butanone were also reported in the source study but are omitted here for brevity. The original paper should be consulted for the full dataset.[\[4\]](#)

Qualitative solubility information from other sources indicates that **isatoic anhydride** is miscible with water, hot alcohol, and acetone, while being insoluble in ether, benzene, and chloroform.[\[6\]](#)

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented above was obtained using the gravimetric method, a reliable and widely used technique for determining solid-liquid equilibrium.[\[4\]](#)

Materials and Apparatus:

- **Isatoic anhydride** (purity > 99%)
- Organic solvents (analytical grade)
- Thermostatic shaker bath with temperature control (± 0.1 K)
- Analytical balance (± 0.0001 g)
- Drying oven
- Sintered glass filter

Procedure:

- An excess amount of **isatoic anhydride** is added to a known mass of the selected organic solvent in a sealed vessel.
- The vessel is placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to reach solid-liquid equilibrium.
- Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.
- A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might alter the solubility.
- The withdrawn sample is immediately filtered through a sintered glass filter to remove any remaining solid particles.
- The clear filtrate is weighed accurately.
- The solvent is then evaporated from the filtrate by heating in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the **isatoic anhydride**.
- The remaining solid (**isatoic anhydride**) is weighed.

- The mole fraction solubility is calculated from the mass of the dissolved **isatoic anhydride** and the mass of the solvent in the filtrate.

This procedure is repeated at different temperatures to obtain a solubility curve.

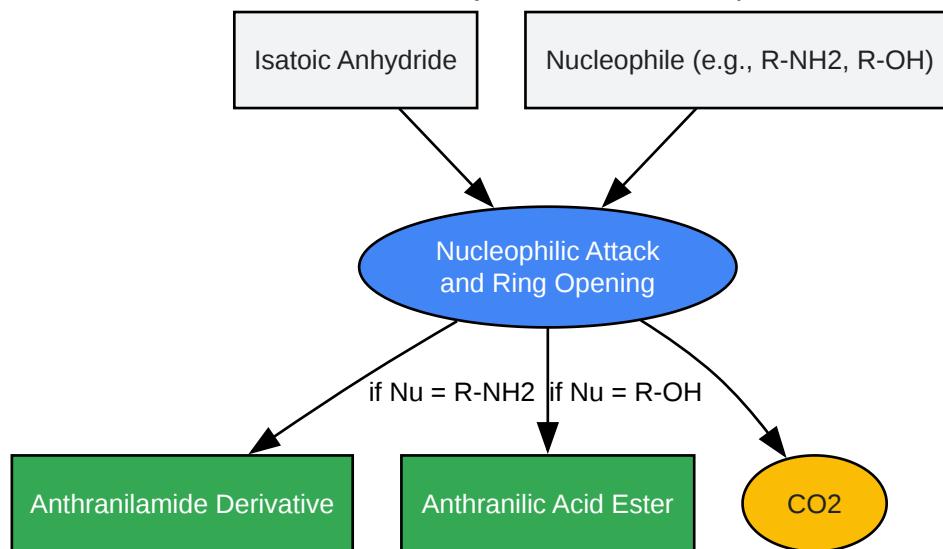
Key Chemical Reactions and Logical Relationships

Isatoic anhydride is a reactive molecule that can undergo nucleophilic attack at two primary sites: the carbonyl group of the anhydride and the carbonyl group of the cyclic carbamate.[3][7] This reactivity is fundamental to its use as a synthetic intermediate.

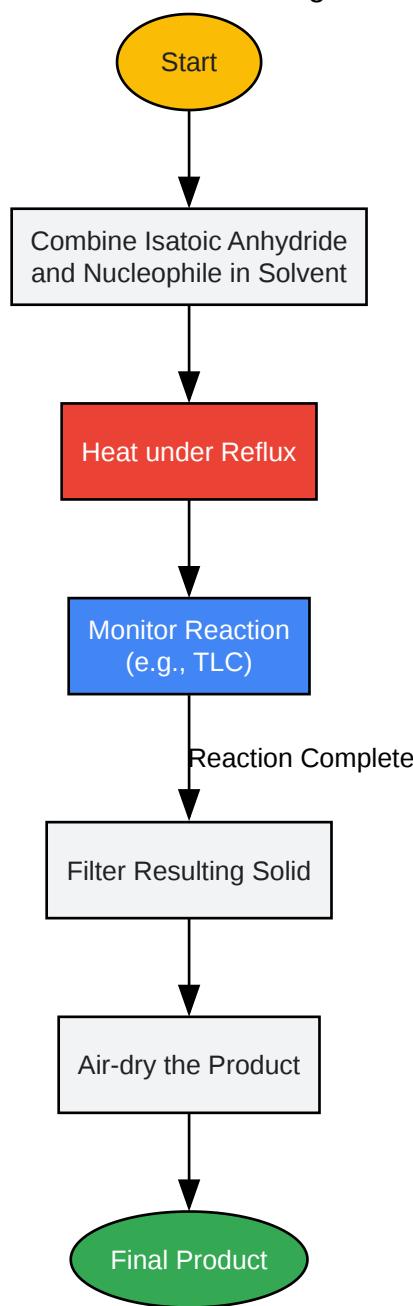
Reaction with Nucleophiles

The reaction of **isatoic anhydride** with nucleophiles, such as amines and alcohols, leads to ring-opening.[8] This is a key transformation used in the synthesis of various derivatives. For instance, alcoholysis yields the corresponding anthranilic acid ester with the release of carbon dioxide.[8]

Reaction of Isatoic Anhydride with Nucleophiles



General Synthetic Workflow using Isatoic Anhydride

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